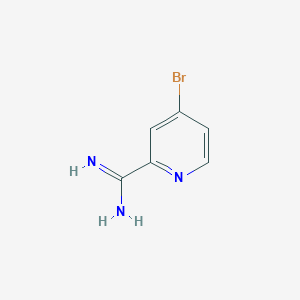

4-Bromopicolinimidamide

Description

Overview of Imidamide Functional Group Chemistry in Organic Synthesis

The imidamide functional group, formally known as a carboximidamide, is characterized by the structure RC(=NR')NR''R'''. It can be viewed as the imine analog of a carboxamide (R-C(=O)N). A key feature of imidamides, or amidines, is their pronounced basicity. They are significantly more basic than their amide counterparts and rank among the strongest of uncharged bases. This increased basicity stems from the ability of the amidinium ion, formed upon protonation at the sp²-hybridized nitrogen, to delocalize the positive charge across both nitrogen atoms, resulting in a stable, resonance-stabilized cation.

In organic synthesis, the imidamide moiety is valued for its role as a versatile building block and as a ligand in catalysis. The common route for preparing primary amidines is the Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of an acid to form an iminoether, followed by reaction with ammonia (B1221849).

| Property | Amide (R-C(=O)NR₂) | Imidamide (R-C(=NH)NH₂) |

|---|---|---|

| Basicity | Weakly basic (pKa of conjugate acid ~0) | Strongly basic (pKa of conjugate acid ~12) |

| Protonation Site | Oxygen atom | sp² Nitrogen atom |

| Resonance in Conjugate Acid | Limited | Extensive delocalization across N-C-N system |

| Key Synthetic Precursor | Carboxylic Acid | Nitrile |

The Picoline Scaffold: Structural Attributes and Chemical Relevance

The picoline scaffold is a derivative of pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, with an additional methyl group. This framework is a cornerstone in medicinal chemistry and materials science, often referred to as a "privileged scaffold" due to its prevalence in a vast number of bioactive compounds and functional materials. wikipedia.orgyoutube.com The nitrogen atom in the pyridine ring imparts distinct electronic properties; it is more electronegative than carbon, leading to an electron-deficient (π-deficient) ring system. This deactivation makes the pyridine ring less susceptible to electrophilic aromatic substitution compared to benzene (B151609). uoanbar.edu.iq

The presence of the pyridine nitrogen also influences the scaffold's role as a ligand in organometallic chemistry. The nitrogen lone pair can coordinate to metal centers, forming stable complexes that are central to many catalytic processes. nih.govrsc.org Picolinamide (B142947) derivatives, for instance, have been shown to be effective ligands for copper- and nickel-catalyzed cross-coupling reactions. nih.govnih.gov

Rationale for Research on Halogenated Picolinimidamide (B1582038) Systems

The introduction of a halogen atom onto the picoline ring creates a powerful synthetic intermediate. Halogenated pyridines are crucial building blocks, particularly in the pharmaceutical and agrochemical industries, as the carbon-halogen bond serves as a versatile handle for subsequent bond-forming reactions, most notably transition-metal-catalyzed cross-coupling. wikipedia.org

Bromine is a particularly useful halogen in this context. While direct electrophilic bromination of the electron-deficient pyridine ring can be challenging and often requires harsh conditions, the resulting bromopyridine is an exceptionally valuable substrate for synthetic transformations. uoanbar.edu.iq The bromine atom acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions (particularly when activated by the ring nitrogen) and is a key coupling partner in a wide array of palladium-, nickel-, and copper-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. wikipedia.orgyoutube.com

This synthetic utility allows for the late-stage functionalization of the picoline core, enabling the construction of complex molecular architectures. For instance, a 4-bromopyridine (B75155) derivative can be coupled with various organometallic reagents (e.g., boronic acids in Suzuki coupling) to form new carbon-carbon bonds, or with amines (in Buchwald-Hartwig amination) to form carbon-nitrogen bonds. mdpi.comresearchgate.net Specifically, pyridyl carboxamidine ligands have been successfully employed in nickel-catalyzed cross-electrophile coupling of heteroaryl halides with alkyl halides. acs.org

The position of the bromine substituent on the picoline ring has profound implications for the molecule's reactivity. This is due to the electronic interplay between the substituent, the ring carbons, and the ring nitrogen.

A bromine atom at the 4-position (para to the nitrogen) is in a location that is electronically activated towards nucleophilic substitution. In SNAr reactions, a nucleophile attacking the 4-position generates a Meisenheimer intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. researchgate.net This makes the 4-position more reactive to nucleophiles than the 3- or 5-positions. Conversely, electrophilic substitution is strongly disfavored at the 2- and 4-positions because the intermediate would place a destabilizing positive charge on the nitrogen. uoanbar.edu.iq

In contrast, a bromine atom at the 5-position (meta to the nitrogen) is not in direct electronic communication with the nitrogen lone pair via resonance. Its influence is primarily inductive. This positional difference significantly alters the molecule's reactivity profile. For example, 2-amino-4-bromopyridine (B18318) is known to be more reactive toward nucleophilic substitution than 2-amino-5-bromopyridine (B118841) because the 4-position is activated by the ring nitrogen. researchgate.net This principle directly applies to the picolinimidamide system, where a 4-bromo substituent creates a more reactive site for SNAr and a distinct electronic environment for metal-catalyzed cross-coupling compared to a 5-bromo substituent. mdpi.commdpi.com

| Position of Bromine | Electronic Effect | Reactivity toward Nucleophilic Aromatic Substitution (SNAr) | Reactivity in Cross-Coupling |

|---|---|---|---|

| 4-Position (para to N) | -I (Inductive), -M (Mesomeric/Resonance stabilization of intermediate) | High | High (Versatile coupling partner) acs.org |

| 5-Position (meta to N) | -I (Inductive) only | Low | Moderate to High (Depends on catalyst/conditions) mdpi.com |

Contextualizing 4-Bromopicolinimidamide within Contemporary Organic Chemistry Research

This compound emerges as a strategically designed molecule at the intersection of several key areas of modern organic chemistry. It combines:

A Privileged Scaffold: The picoline core provides a proven structural motif found in numerous functional molecules. wikipedia.org

A Versatile Functional Group: The imidamide group offers unique basicity and acts as a potent bidentate ligand for transition metals.

A Synthetically Active Handle: The 4-bromo substituent provides a reactive site for a wide range of transformations, particularly metal-catalyzed cross-coupling reactions. acs.orgrsc.org

This combination makes this compound a valuable building block for diversity-oriented synthesis. Researchers can utilize the bromine atom to introduce a wide variety of substituents via cross-coupling chemistry, generating libraries of novel compounds. mdpi.comacs.org The imidamide portion can then be used to coordinate with metal centers for catalytic applications or to interact with biological targets. The study of substituted picolinamides and related structures as ligands shows that modifying the substituents on the pyridine ring is a powerful strategy for tuning the electronic properties and, consequently, the reactivity of the coordinated metal center. nih.govnih.gov Research on related systems has shown that electron-withdrawing or -donating groups on the pyridine ring directly influence the electronic properties of metal complexes, which in turn regulates their catalytic activity. nih.govnih.gov Therefore, this compound is not just a static molecule but a dynamic tool for the construction of more complex and functional chemical entities.

Compound Index

| Compound Name |

|---|

| This compound |

| 5-Bromo-picolinimidamide |

| 2-amino-4-bromopyridine |

| 2-amino-5-bromopyridine |

| Picolinamide |

| Pyridine |

| Benzene |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromopyridine-2-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3/c7-4-1-2-10-5(3-4)6(8)9/h1-3H,(H3,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSYCPLDIVWPRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromopicolinimidamide and Its Structural Analogues

Strategies for the Construction of the Picolinimidamide (B1582038) Core Structure

The formation of the picolinimidamide core is a critical step that relies on the controlled activation of a picolinonitrile precursor followed by a carefully orchestrated amination process.

Precursor Chemistry: Nitrile Activation and Amidation Routes

The conversion of a nitrile to an amidine is not a direct process and necessitates the activation of the nitrile group to enhance its electrophilicity. One of the most classical and widely employed methods for this transformation is the Pinner reaction. wikipedia.orgjk-sci.comorganic-chemistry.org This reaction involves the treatment of a nitrile, such as 4-bromopicolinonitrile, with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride, to form an intermediate imino ester salt, also known as a Pinner salt. wikipedia.orgrsc.orgnumberanalytics.com

The general mechanism of the Pinner reaction commences with the protonation of the nitrile nitrogen by the strong acid, which significantly increases the electrophilicity of the nitrile carbon. Subsequent nucleophilic attack by the alcohol on this activated carbon leads to the formation of the Pinner salt. This intermediate is generally not isolated and is reacted further. wikipedia.orgrsc.org

An alternative approach to nitrile activation involves the use of strong bases to deprotonate a primary amine, which then acts as a potent nucleophile, attacking the nitrile directly. This method is particularly useful for the synthesis of N-substituted amidines.

Amination Reactions in the Formation of Imidamide Linkages

The intermediate Pinner salt is highly susceptible to nucleophilic attack. The introduction of ammonia (B1221849) or a primary or secondary amine to the reaction mixture results in the displacement of the alkoxy group from the imino ester to form the desired amidine. wikipedia.orgjk-sci.com In the case of 4-bromopicolinimidamide, the Pinner salt derived from 4-bromopicolinonitrile and an alcohol is treated with ammonia. The reaction is typically carried out at low temperatures to prevent the decomposition of the thermodynamically unstable Pinner salt. wikipedia.org

Reductive amination represents another versatile strategy for the formation of C-N bonds and can be adapted for the synthesis of substituted amidines. organic-chemistry.orgmasterorganicchemistry.comrsc.org This method involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced in situ. While not a direct route to the picolinimidamide core from the nitrile, it is a crucial method for the synthesis of precursors and for derivatization.

Installation and Functionalization of the Bromine Moiety

Regioselective Bromination Techniques

The direct bromination of the pyridine (B92270) ring requires careful control due to the electron-deficient nature of the heterocycle. Regioselective bromination of picoline derivatives can be challenging. For the synthesis of 4-bromopicolinonitrile, the precursor to this compound, direct bromination of picolinonitrile can be employed. The use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific solvent conditions can favor the formation of the desired 4-bromo isomer. smolecule.com The regioselectivity is influenced by the electronic and steric effects of the nitrile group.

For instance, the bromination of substituted picolinonitriles can be achieved with reagents like bromine in acetic acid or NBS in dichloromethane (B109758). The reaction conditions are optimized to maximize the yield of the desired isomer and minimize the formation of polybrominated byproducts.

Halogen-Exchange Reactions and their Application

Halogen-exchange reactions provide an alternative and often more controlled method for introducing a bromine atom. ucl.ac.ukorganic-chemistry.org This is particularly useful when the desired bromo-substituted precursor is not readily accessible through direct bromination. The Finkelstein reaction, traditionally used for alkyl halides, has been adapted for aryl and heteroaryl systems. organic-chemistry.org

For example, a chloro or iodo-substituted picolinonitrile can be converted to the corresponding 4-bromopicolinonitrile via a copper-catalyzed halogen exchange reaction. organic-chemistry.org These reactions typically employ a source of bromide ions, such as sodium bromide or copper(I) bromide, in the presence of a suitable copper catalyst and ligand. The choice of solvent and temperature is critical for achieving high conversion and selectivity. This method offers a valuable alternative for accessing 4-bromopicolinonitrile when direct bromination proves inefficient or non-selective.

Advanced Synthetic Routes for Derivatization

The this compound scaffold serves as a versatile platform for further chemical modifications, allowing for the synthesis of a diverse library of analogues. These derivatization strategies often target the amidine nitrogen atoms or the bromine-substituted position on the pyridine ring.

N-substituted picolinimidamides can be prepared by employing substituted amines in the amination step of the Pinner reaction sequence. ucl.ac.bemdpi.com This allows for the introduction of a wide variety of alkyl and aryl groups at the nitrogen atom of the imidamide moiety.

Furthermore, the bromine atom at the 4-position is amenable to a range of cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions can be employed to introduce new carbon-carbon and carbon-nitrogen bonds. This enables the synthesis of a vast array of 4-substituted picolinimidamide derivatives with diverse functionalities. For example, a Suzuki coupling with an arylboronic acid would yield a 4-aryl-picolinimidamide.

The nitrile group of the precursor, 4-bromopicolinonitrile, can also be a site for derivatization. For instance, it can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, which can then be further functionalized.

Tandem Reaction Sequences for Complex Picoline-Imidamide Architectures

For the synthesis of picoline-imidamide frameworks, a hypothetical tandem process could begin with a multicomponent reaction. For instance, a one-pot, three-component reaction could involve a 2-aminopyridine (B139424) derivative, an acetophenone, and an aldehyde. rsc.org Such a process might proceed through a sequence of crossed aldol (B89426) condensation, Michael addition, and subsequent oxidative cyclization and aromatization to build a functionalized, fused N-heterocycle. rsc.org The development of cooperative catalytic systems, where two or more catalysts work in concert, can enable remarkable transformations that would otherwise be inaccessible. dtu.dk An example is a dual transition metal/Brønsted acid system that can initiate olefin migration and subsequent cyclization to form complex heterocyclic structures. dtu.dk While specific tandem syntheses for this compound are not extensively documented in readily available literature, the principles are well-established for related nitrogen-containing heterocycles like imidazo[1,2-a]pyridines. rsc.orgbeilstein-journals.org

Catalytic Approaches in this compound Synthesis

Catalysis is fundamental to modern organic synthesis, offering pathways to conduct reactions with greater speed, selectivity, and under milder conditions than stoichiometric methods. nih.gov Both transition metal catalysis and organocatalysis provide powerful tools for the construction of molecules like this compound.

Transition-metal-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. eie.grnih.gov These reactions, many of which were recognized with the 2010 Nobel Prize in Chemistry, are indispensable in the synthesis of pharmaceuticals and advanced materials. ustc.edu.cn For a molecule like this compound, these strategies could be employed to introduce the bromine atom onto the picoline ring or to construct the imidamide moiety itself.

Common cross-coupling reactions include:

Suzuki-Miyaura Coupling: Couples an organoboron compound with an organohalide, catalyzed by a palladium complex.

Mizoroki-Heck Reaction: Forms a substituted alkene from an organohalide and an alkene using a palladium catalyst. ustc.edu.cn

Negishi Cross-Coupling: Reacts an organohalide with an organozinc compound, typically catalyzed by nickel or palladium. nih.govustc.edu.cn

Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond between an aryl halide and an amine, using a palladium catalyst. ustc.edu.cnrsc.org

In a potential synthesis of this compound, a key step could be the bromination of a picoline precursor at the 4-position. Alternatively, a pre-brominated picoline derivative could undergo a C-N coupling reaction, such as the Buchwald-Hartwig amination, to form the imidamide group. rsc.org The choice of catalyst, particularly the ligand coordinated to the metal center (e.g., phosphines, N-heterocyclic carbenes), is crucial for achieving high efficiency and selectivity. eie.gr

Table 1: Overview of Selected Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Reactant 1 | Reactant 2 | Catalyst (Typical) | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | Organohalide | Organoboron Compound | Palladium | C-C |

| Mizoroki-Heck | Organohalide | Alkene | Palladium | C-C |

| Negishi | Organohalide | Organozinc Compound | Palladium/Nickel | C-C |

| Buchwald-Hartwig | Organohalide/Triflate | Amine | Palladium | C-N |

| Chan-Evans-Lam | Boronic Acid | Amine/Alcohol | Copper | C-N / C-O |

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. beilstein-journals.org This field has grown rapidly, offering an environmentally benign and often highly stereoselective alternative to metal-based catalysts. sigmaaldrich.com Key activation modes in organocatalysis include iminium ion and enamine catalysis, pioneered by David MacMillan. sigmaaldrich.comnobelprize.org

The formation of an imidamide functional group involves the creation of C=N and C-N bonds. Organocatalytic methods could facilitate this process through several mechanisms:

Iminium Ion Catalysis: A chiral secondary amine catalyst, such as an imidazolidinone, can react with an α,β-unsaturated aldehyde to form an electrophilic iminium ion. sigmaaldrich.comnobelprize.org This activated intermediate can then react with a nucleophile.

Enamine Catalysis: The same amine catalyst can react with a saturated aldehyde or ketone to form a nucleophilic enamine, which can then attack an electrophile. nobelprize.org

Brønsted Acid/Base Catalysis: Chiral phosphoric acids or other Brønsted acids can activate electrophiles through hydrogen bonding, while bases can deprotonate precursors to generate nucleophiles. beilstein-journals.org

For imidamide synthesis, an organocatalyst could be used to activate a carbonyl group on a picoline precursor, facilitating its reaction with an amine source. For example, a reaction could be envisioned where a picolinoyl derivative is activated by a catalyst, followed by a condensation reaction with an amine to form the imidamide structure. The convergence of different catalytic strategies, such as combining organocatalysis with photoredox catalysis, opens up new possibilities for forming complex bonds under mild conditions. frontiersin.org

Green Chemistry Principles in the Synthesis of this compound

Green chemistry, or sustainable chemistry, is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.gov Its principles provide a framework for making synthesis more environmentally friendly and economically viable. acs.orgyoutube.com

Atom Economy Maximization in Synthetic Design

Developed by Barry Trost, atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. acs.orgscribd.com It provides a clear metric for evaluating the amount of waste a synthetic route generates.

The formula for calculating percent atom economy is: % Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100 scribd.com

Reactions with high atom economy are inherently more efficient and sustainable. For example, addition and rearrangement reactions can theoretically achieve 100% atom economy because all reactant atoms are incorporated into the product. scribd.comscience-revision.co.uk In contrast, substitution and elimination reactions generate byproducts and thus have lower atom economies. scribd.com

When designing a synthesis for this compound, prioritizing reactions with high atom economy is crucial. For instance, a synthetic step involving an addition reaction would be preferable to a substitution reaction that generates stoichiometric inorganic salt waste. The choice between different synthetic routes can be guided by comparing their theoretical atom economies, with the goal of minimizing waste at the source. chemrxiv.org

Solvent Selection and Waste Minimization Strategies

Strategies for greener solvent use include:

Solvent Reduction: Minimizing the volume of solvent used in reactions and purifications.

Use of Safer Solvents: Replacing hazardous solvents (e.g., chlorinated hydrocarbons, volatile ethers) with more benign alternatives like water, ethanol, or bio-based solvents like 2-methyltetrahydrofuran. researchgate.netcem.com

Solvent-Free Reactions: Performing reactions under neat conditions or using grinding techniques, which can be highly efficient and eliminate solvent waste entirely. encyclopedia.pub

Solvent selection guides, such as the one developed by the CHEM21 consortium, provide a systematic way to rank solvents based on safety, health, and environmental (SHE) criteria. acsgcipr.org Solvents are scored and color-coded (green, yellow, red) to indicate their preferability, from "recommended" to "hazardous." acsgcipr.org For the synthesis of this compound, selecting a "recommended" solvent like an alcohol or an ester over a "hazardous" one like dichloromethane or benzene (B151609) would be a key step in creating a more sustainable process. numberanalytics.com

Table 2: Illustrative Solvent Selection Guide based on Green Chemistry Principles

| Solvent | Class | Boiling Point (°C) | Green Chemistry Ranking | Rationale |

|---|---|---|---|---|

| Water | - | 100 | Recommended | Non-toxic, non-flammable, inexpensive. |

| Ethanol | Alcohol | 78 | Recommended | Bio-based, low toxicity. |

| Heptane | Aliphatic Hydrocarbon | 98 | Problematic | Environmental hazard (H410), but a better alternative to hexane. acsgcipr.org |

| Toluene | Aromatic Hydrocarbon | 111 | Problematic | Suspected reprotoxicant, but preferred over benzene. |

| Dichloromethane (DCM) | Chlorinated | 40 | Hazardous | Suspected carcinogen, volatile. acsgcipr.orgnumberanalytics.com |

| Diethyl Ether | Ether | 35 | Hazardous | Extremely flammable, forms explosive peroxides. acsgcipr.org |

By integrating the principles of atom economy and careful solvent selection, the synthesis of this compound can be designed to be not only chemically efficient but also environmentally responsible.

Reactivity and Chemical Transformations of 4 Bromopicolinimidamide

Reactivity at the Bromine Center

The bromine atom attached to the pyridine (B92270) ring is a key site for functionalization, primarily through substitution and coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for aryl halides. wikipedia.orglibretexts.org In this type of reaction, a nucleophile replaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org The reactivity of the aromatic ring towards nucleophilic attack is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.orglibretexts.org These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.orgmasterorganicchemistry.com

For pyridine derivatives, the nitrogen atom within the ring acts as an electron-withdrawing group, activating the ring for nucleophilic attack, especially at the ortho and para positions. wikipedia.org This activation facilitates the displacement of a halide leaving group. For instance, in a reaction involving 5-bromo-1,2,3-triazines and phenols, a concerted SNAr mechanism was proposed. nih.gov While the specific reactivity of 4-Bromopicolinimidamide in SNAr reactions is not extensively detailed in the provided results, the general principles of SNAr on halogenated pyridines suggest its susceptibility to substitution by various nucleophiles. The rate of these reactions is often dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

The bromine atom on the pyridine ring of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. wikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgyoutube.com It is a versatile method for creating biaryl compounds, styrenes, and conjugated dienes. libretexts.org The general catalytic cycle proceeds through three main steps: oxidative addition of the palladium(0) to the organic halide, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency. youtube.commdpi.com For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst. mdpi.com The reactivity of the halide in Suzuki coupling generally follows the order I > OTf > Br > Cl. libretexts.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of C-C bond formation and typically involves a palladium catalyst, a base, and often a phosphine (B1218219) ligand. wikipedia.orgnih.gov The reaction can be performed in various solvents, including aqueous media and ionic liquids. wikipedia.orgresearchgate.net The choice of base and catalyst loading are critical parameters that affect the reaction rate and yield. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a widely used method for synthesizing substituted alkynes under mild conditions. wikipedia.orgbeilstein-journals.org The reaction mechanism involves a palladium cycle and a copper cycle. wikipedia.org Copper-free versions of the Sonogashira reaction have also been developed. libretexts.orgbeilstein-journals.orgorganic-chemistry.org The reactivity of the halide in Sonogashira coupling generally follows the order: vinyl iodide > vinyl triflate > vinyl bromide > vinyl chloride > aryl iodide > aryl triflate > aryl bromide >> aryl chloride. wikipedia.org

Table 1: Overview of Cross-Coupling Reactions

| Reaction | Reactants | Catalyst System | Product |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound + Organic halide/triflate | Palladium(0) complex, Base | Biaryls, Styrenes, Conjugated dienes |

| Heck | Unsaturated halide + Alkene | Palladium catalyst, Base | Substituted alkene |

| Sonogashira | Terminal alkyne + Aryl/vinyl halide | Palladium catalyst, Copper(I) co-catalyst, Base | Substituted alkyne |

Beyond the classic cross-coupling reactions, the bromine atom on this compound can participate in other palladium and copper-catalyzed transformations.

Palladium-Catalyzed Functionalizations: Palladium catalysts are versatile and can be used for various functionalizations beyond C-C bond formation. For example, palladium-catalyzed cyanation of brominated compounds using reagents like Zn(CN)₂ can introduce a nitrile group. rsc.org Palladium catalysts can also facilitate the arylation of C-H bonds, although in some cases, the C-halogen bond can remain intact, demonstrating high chemoselectivity. rsc.org Additionally, palladium can catalyze nucleophilic substitution reactions on substrates like 3-bromopenta-2,4-dienyl esters, leading to doubly functionalized allenes. nih.gov

Copper-Catalyzed Functionalizations: Copper catalysts, being less expensive than palladium, are increasingly used in C-H functionalization and other coupling reactions. rsc.org Copper-catalyzed reactions can be used to form C-N, C-O, C-S, and C-Br bonds. nih.govresearchgate.net For instance, copper can catalyze the multicomponent reaction to form fused imidazo-heterocycles. It has also been used in the propargylation of nitroalkanes. nih.gov

Mechanistic Investigations of Key Reactions

A thorough understanding of the reaction mechanisms is fundamental to predicting and controlling the outcomes of chemical transformations involving this compound.

Elucidation of Reaction Pathways and Intermediates

For the proposed condensation reactions with carbonyl compounds, the reaction pathway would likely initiate with the formation of a tetrahedral intermediate after the nucleophilic attack of the imidamide. Subsequent proton transfers and elimination of a water molecule would lead to the final cyclized product. The isolation or spectroscopic detection of key intermediates, such as the initial adduct or open-chain intermediates, would provide strong evidence for the proposed mechanism.

In derivatization reactions, the mechanism would depend on the specific transformation. For instance, N-alkylation would likely proceed through an SN2 mechanism. Mechanistic studies would involve identifying the site of initial attack and any subsequent rearrangements.

Kinetic Studies and Reaction Rate Determination

Currently, there is no available kinetic data for reactions involving this compound. Kinetic studies would be essential to quantify the reactivity of this compound and to optimize reaction conditions. By monitoring the concentration of reactants and products over time, rate laws and rate constants for the various transformations could be determined. This data would provide insights into the transition states of the reactions and the factors that influence their rates. For example, determining the order of the reaction with respect to each reactant in a condensation reaction would help to elucidate the elementary steps of the mechanism.

Stereochemical Aspects of Transformations

The reactions of this compound can lead to the formation of chiral centers, making the stereochemical outcome of these transformations an important consideration. For example, in condensation reactions with unsymmetrical carbonyl compounds, the formation of new stereocenters is possible. The stereoselectivity of such reactions, whether they proceed with diastereoselectivity or enantioselectivity (in the presence of a chiral catalyst or auxiliary), would need to be determined.

Understanding the stereochemical course of these reactions is crucial for the synthesis of enantiomerically pure compounds, which is of significant importance in fields such as medicinal chemistry. Techniques like chiral chromatography and NMR spectroscopy using chiral shift reagents would be necessary to analyze the stereoisomeric composition of the products.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. libretexts.org For a molecule such as 4-bromopicolinimidamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for assigning all proton (¹H) and carbon (¹³C) signals. organicchemistrydata.org

Advanced 1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

1D NMR Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine (B92270) ring (H3, H5, and H6). Due to the electron-withdrawing nature of the nitrogen atom and the bromine substituent, these protons would appear at relatively high chemical shifts (downfield). chemicalbook.com The protons of the amidine group (-C(=NH)NH₂) would likely appear as broad signals due to chemical exchange and quadrupolar coupling with the ¹⁴N nuclei.

The proton-decoupled ¹³C NMR spectrum would display six signals: five for the pyridine ring carbons and one for the amidine carbon (C7). The carbon atom attached to the bromine (C4) would have its chemical shift significantly influenced by the halogen. oregonstate.educhemicalbook.com The amidine carbon signal would typically appear in the 150-160 ppm range.

Predicted ¹H and ¹³C NMR Data for this compound

This table presents predicted chemical shift (δ) ranges and multiplicities based on the analysis of similar structures. Actual values may vary depending on the solvent and experimental conditions.

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹H) | Notes |

|---|---|---|---|---|

| H3 | ¹H | 8.5 - 8.7 | d (doublet) | Coupled to H5 (long-range). |

| H5 | ¹H | 7.8 - 8.0 | dd (doublet of doublets) | Coupled to H6 and H3. |

| H6 | ¹H | 8.6 - 8.8 | d (doublet) | Coupled to H5. |

| NH/NH₂ | ¹H | 6.0 - 8.0 | br s (broad singlet) | Chemical shift and broadening are highly dependent on solvent, concentration, and temperature. |

| C2 | ¹³C | 150 - 155 | - | Quaternary carbon adjacent to ring nitrogen. |

| C3 | ¹³C | 125 - 130 | - | - |

| C4 | ¹³C | 130 - 135 | - | Carbon bearing the bromine atom. |

| C5 | ¹³C | 128 - 132 | - | - |

| C6 | ¹³C | 150 - 153 | - | - |

| C7 (Amidine) | ¹³C | 155 - 160 | - | Imidamide carbon. |

2D NMR Spectroscopy: To overcome the limitations of 1D spectra, such as signal overlap and ambiguity in assignment, a series of 2D experiments are employed.

COSY (COrrelation SpectroscopY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a key cross-peak would be observed between H5 and H6, confirming their vicinity on the pyridine ring. hmdb.ca

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It would show correlations for C3-H3, C5-H5, and C6-H6, allowing for the unambiguous assignment of these carbon resonances. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons over two to three bonds. For this compound, HMBC is critical for placing the amidine group and the bromine atom.

Expected Key HMBC Correlations for Structural Confirmation

| Proton(s) | Correlates to Carbon(s) | Significance |

|---|---|---|

| H3 | C2, C4, C5, C7 | Confirms the position of H3 relative to the amidine group (C7) and the brominated carbon (C4). |

| H5 | C3, C4, C6 | Confirms the connectivity around the C4-C5-C6 fragment. |

| H6 | C2, C4, C5 | Confirms the position of H6 adjacent to the ring nitrogen and its relation to C4 and C5. |

| Amidine Protons (NH/NH₂) | C2, C3 | Crucially links the amidine functional group to the C2 position of the pyridine ring. |

NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment detects protons that are close in space, regardless of whether they are connected through bonds. A NOESY spectrum could show a correlation between the amidine protons and the H3 proton, providing further confirmation of the substituent's position at C2.

Solid-State NMR Applications for Polymorphic Forms

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration for pharmaceutical materials. Solid-State NMR (ssNMR) is an indispensable tool for characterizing these different forms. Unlike solution NMR, ssNMR provides information about the molecule in its solid, native state.

Different polymorphs of this compound would have distinct crystal lattice structures and intermolecular interactions (e.g., hydrogen bonding involving the amidine group). These differences in the local chemical environment would lead to measurable changes in the ssNMR spectra, particularly in the ¹³C and ¹⁵N chemical shifts. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to average out anisotropic interactions and obtain high-resolution spectra from powdered solid samples, making it possible to distinguish one polymorph from another or to detect the presence of mixed polymorphic forms.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nist.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the molecular formula of this compound. The compound has a molecular formula of C₆H₆BrN₃. HRMS can measure the mass of the molecular ion with very high precision (typically to within 5 ppm). This accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent peaks in the mass spectrum for any bromine-containing ion: the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br), which are separated by approximately 2 m/z units and have nearly equal intensity. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

The calculated monoisotopic mass of the protonated molecule [C₆H₇⁷⁹BrN₃]⁺ is 200.9823, and HRMS would be expected to measure a value extremely close to this.

Fragmentation Pathway Analysis for Structural Insights

In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure. libretexts.org Analyzing these fragmentation pathways helps to confirm the connectivity of atoms within the molecule. For this compound, several key fragmentation pathways can be predicted.

Plausible Mass Spectrometry Fragments of this compound

The m/z values are calculated for fragments containing the ⁷⁹Br isotope.

| m/z (for ⁷⁹Br) | Proposed Fragment Formula | Proposed Neutral Loss | Structural Interpretation |

|---|---|---|---|

| 200.98 | [C₆H₇BrN₃]⁺ | - | Protonated Molecular Ion [M+H]⁺ |

| 183.97 | [C₆H₄BrN₂]⁺ | NH₃ | Loss of ammonia (B1221849) from the amidine group. |

| 155.97 | [C₅H₄BrN]⁺• | CH₃N₂ | Loss of the amidine side chain. |

| 121.99 | [C₆H₆N₃]⁺ | Br• | Loss of the bromine radical. |

| 78.03 | [C₅H₄N]⁺ | Br, HCN₂ | Pyridyl cation, resulting from loss of bromine and the amidine group elements. |

Ion Mobility Spectrometry for Gas-Phase Conformation Studies

Ion Mobility Spectrometry (IMS) adds another dimension of analysis to mass spectrometry. It separates ions not only by their mass-to-charge ratio but also by their size and shape as they drift through a gas-filled chamber under the influence of an electric field. This separation is based on the ion's rotational-averaged collision cross-section (CCS).

For a molecule like this compound, IMS could potentially differentiate between different gas-phase conformers (e.g., resulting from rotation around the C2-C7 bond) or protomers (isomers differing in the site of protonation on the amidine or pyridine nitrogen). Each of these species, while having the same m/z value, would present a slightly different shape to the drift gas, resulting in different drift times and allowing for their separation and characterization. This provides a deeper level of structural insight into the molecule's properties in the gas phase.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a definitive method for determining the atomic and molecular structure of a crystalline solid. anton-paar.com This technique provides detailed information about the internal lattice, including unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.escarleton.edu The insights gained from X-ray crystallography are crucial for understanding the structure-property relationships of materials. uhu-ciqso.es

Single-crystal X-ray diffraction (SC-XRD) is a non-destructive analytical technique that offers precise determination of a molecule's three-dimensional structure in the solid state. anton-paar.comcarleton.edu The process involves irradiating a single, high-quality crystal with monochromatic X-rays. carleton.eduuni-ulm.de The X-rays are diffracted by the electron clouds of the atoms within the crystal lattice, creating a unique diffraction pattern. anton-paar.comresearchgate.net This pattern is then mathematically analyzed to generate a three-dimensional electron density map, which allows for the precise placement of each atom in the molecule. researchgate.net

For complex organic molecules, including derivatives of this compound, SC-XRD is indispensable. In the structural analysis of a related compound, N'-acetoxy-3,4-bis(benzyloxy)-6-bromopicolinimidamide, single-crystal X-ray diffraction studies were conducted using a Bruker Kappa APEX-II CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å). escholarship.org Data for these light-yellow block crystals were collected at a controlled temperature of 100(2) K to minimize thermal vibrations and obtain high-quality diffraction data. escholarship.org

Table 1: Typical Instrumentation and Conditions for Single-Crystal X-ray Diffraction

| Parameter | Description | Typical Value/Setting |

| Instrument | Diffractometer used for data collection. | Bruker D8 QUEST or Kappa APEX-II CCD uhu-ciqso.esescholarship.org |

| X-ray Source | Radiation used to irradiate the crystal. | Mo Kα (λ = 0.7107 Å) or Cu Kα (λ = 1.54 Å) uni-ulm.de |

| Temperature | Temperature at which data is collected, often cryogenic. | 100(2) K escholarship.org |

| Detector | Device used to record the diffraction pattern. | Charged-Coupled Device (CCD) or Photon detector uni-ulm.debruker.com |

| Data Collection | Scanning method to collect reflections. | Φ and ω scans escholarship.org |

The successful application of SC-XRD provides unambiguous structural proof, confirming atom connectivity and stereochemistry, which is vital for research in medicinal chemistry and materials science. nih.gov

Co-crystallization is a technique used in crystal engineering to form a multi-component crystal, or cocrystal, where a target molecule is crystallized along with a stoichiometric amount of a second molecule, known as a coformer. humanjournals.compharmacyjournal.in This strategy is particularly valuable for improving the physicochemical properties of a compound, such as solubility and stability, or for facilitating the crystallization of molecules that are difficult to crystallize on their own. humanjournals.comnih.gov

The formation of cocrystals relies on non-covalent interactions, such as hydrogen bonding, π-stacking, and van der Waals forces, between the active pharmaceutical ingredient (API) and the coformer. humanjournals.com Several methods can be employed to prepare cocrystals, including:

Solvent Evaporation: This is the most common method, where the compound and coformer are dissolved in a suitable solvent, and the solvent is slowly evaporated to induce crystallization. sysrevpharm.orgresearchgate.net

Grinding: Both dry grinding and liquid-assisted grinding (LAG) are mechanochemical methods that involve mixing and grinding the solid components together to form cocrystals. pharmacyjournal.inresearchgate.net

Slurry Crystallization: In this method, the compound and coformer are suspended in a solvent in which they are sparingly soluble. The suspension is stirred over time, allowing the more stable cocrystal phase to form. pharmacyjournal.in

While specific co-crystallization studies involving this compound are not widely published, this technique represents a significant opportunity for modifying its solid-state properties. The selection of an appropriate coformer is critical and is often guided by principles of supramolecular chemistry and an understanding of potential intermolecular interactions. nih.gov

Chromatographic and Separation Science Methodologies

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. For this compound, various chromatographic methods are employed to assess its purity and isolate it from reaction mixtures or biological matrices.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate components in a mixture. torontech.com It is widely used for purity assessment, quantitative analysis, and preparative separation of compounds. torontech.comlatamjpharm.org The principle involves pumping a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). torontech.com Each component in the mixture interacts slightly differently with the stationary phase, causing different flow rates and leading to the separation of the components as they flow out of the column.

In the context of this compound and its derivatives, HPLC is a standard method for monitoring reaction progress and assessing the purity of the final product. For example, representative HPLC traces have been used to characterize related picolinimidamide (B1582038) compounds. semanticscholar.org A typical HPLC system for the analysis of such compounds would consist of a C18 column and a mobile phase mixture, often of acetonitrile (B52724) and water, with UV detection at a specific wavelength. latamjpharm.orgresearchgate.net

Table 2: Generic HPLC Parameters for Analysis of Aromatic Amine Compounds

| Parameter | Description | Typical Setting |

| Column | The stationary phase where separation occurs. | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) ijmrhs.com |

| Mobile Phase | The solvent that carries the sample through the column. | Acetonitrile:Water or Methanol:Buffer mixture latamjpharm.orgijmrhs.com |

| Flow Rate | The speed at which the mobile phase is pumped. | 1.0 mL/min latamjpharm.org |

| Detection | The method used to detect the separated components. | UV-Vis Detector (e.g., at 210 nm or 262 nm) latamjpharm.org |

| Injection Volume | The amount of sample introduced into the system. | 5-20 µL |

The retention time, the time it takes for a specific compound to elute from the column, is a characteristic feature that helps in its identification. latamjpharm.org By comparing the chromatogram of a sample to that of a reference standard, the purity can be accurately determined.

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), is an advancement of HPLC that utilizes smaller stationary phase particles (typically less than 2 µm). researchgate.net This innovation results in significantly higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. researchgate.netijpcbs.com The smaller particle size allows for the use of shorter columns and/or higher flow rates without sacrificing separation efficiency, leading to much faster analysis times and reduced solvent consumption. mdpi.com

UPLC systems operate at much higher pressures (up to 15,000 psi or 1000 bar) than HPLC systems to pump the mobile phase through the densely packed column. ijpcbs.com This technology is particularly advantageous for analyzing complex mixtures, such as those encountered in metabolism studies or for detecting trace impurities. ijpcbs.com The enhanced resolution of UPLC can separate closely eluting peaks that might co-elute in an HPLC system. mdpi.com While specific UPLC methods for this compound are not detailed in the literature, the analysis of similar small organic molecules benefits greatly from the advantages offered by UPLC.

Table 3: Comparison of Typical HPLC and UPLC Characteristics

| Feature | HPLC | UPLC |

| Particle Size | 3 - 5 µm researchgate.net | < 2 µm researchgate.net |

| Maximum Pressure | ~400 bar | ~1000 bar researchgate.net |

| Column Dimensions | e.g., 150 x 4.6 mm | e.g., 50 x 2.1 mm researchgate.net |

| Run Time | Longer | Shorter mdpi.com |

| Resolution | Good | Higher mdpi.com |

| Solvent Consumption | Higher | Lower mdpi.com |

The adoption of UPLC technology allows for higher throughput screening and more detailed quality control in the development and production of pharmaceutical compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is primarily used for the analysis of volatile and thermally stable compounds. nih.gov For non-volatile compounds like this compound, derivatization is often required to convert them into volatile analogues suitable for GC analysis. chromatographyonline.comnih.gov

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. The gaseous components are separated as they travel through a capillary column. nih.gov As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing detailed structural information and a unique mass spectrum for identification. researchgate.net

While direct GC-MS analysis of this compound is challenging due to its polarity and low volatility, its volatile derivatives can be analyzed. For instance, derivatization techniques such as silylation or acylation could be employed. nih.gov The resulting mass spectrum would show a molecular ion peak corresponding to the molecular weight of the derivative and characteristic fragmentation patterns that can be used to confirm the structure. researchgate.net This technique is particularly useful for identifying impurities or degradation products that are more volatile than the parent compound. spectralworks.com

Computational and Theoretical Investigations of 4 Bromopicolinimidamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules from first principles. wikipedia.org

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. sbfisica.org.brnih.gov It is a widely used tool in chemistry and materials science for predicting molecular properties. nih.gov The core idea of DFT is that the properties of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. sbfisica.org.brictp.it

For a molecule like 4-Bromopicolinimidamide, DFT calculations would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms by finding the minimum energy structure.

Predict Spectroscopic Properties: Calculate properties like infrared (IR) and Raman vibrational frequencies, which can be compared with experimental spectra to confirm the structure.

Analyze Electronic Properties: Investigate parameters such as ionization potential, electron affinity, and the energies of frontier molecular orbitals (HOMO and LUMO). ekb.eg

Assess Reactivity: Use calculated electronic properties to predict how the molecule might interact with other chemical species. nih.gov

Various functionals are available within the DFT framework, such as B3LYP, PBE, and SCAN, often paired with dispersion corrections like D3(BJ) to better account for noncovalent interactions. nih.govrsc.org The choice of functional and basis set (e.g., 6-31G(d,p), cc-pVTZ) is crucial for obtaining accurate results. mdpi.comresearchgate.net

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using experimental data or empirical parameters. wikipedia.org These methods solve the electronic Schrödinger equation to provide highly accurate solutions for molecular systems. wikipedia.org

The simplest ab initio method is the Hartree-Fock (HF) theory, which provides a good starting point but neglects the full extent of electron correlation. wikipedia.org More advanced and computationally expensive methods, known as post-Hartree-Fock methods, build upon the HF result to include electron correlation. Examples include:

Møller-Plesset Perturbation Theory (MP2): A common method that improves upon the HF description by adding electron correlation effects. nih.gov

Coupled Cluster (CC) theory: Offers a high level of accuracy for energies and molecular properties, often considered the "gold standard" in quantum chemistry.

For this compound, these high-accuracy methods could provide benchmark data for its electronic energy and structure, against which less computationally demanding methods like DFT could be compared. arxiv.org However, due to their significant computational cost, they are typically reserved for smaller systems or for generating highly accurate reference data. wikipedia.orgarxiv.org

Understanding the distribution of electrons within a molecule is key to predicting its chemical behavior.

Molecular Orbitals (MOs): MO theory describes the wave-like behavior of electrons in molecules. lumenlearning.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. ekb.egresearchgate.net For this compound, calculating the spatial distribution and energies of these frontier orbitals would reveal the most likely sites for electrophilic and nucleophilic attack.

Charge Distribution: The distribution of electron density in a molecule is not uniform. Methods like Mulliken population analysis can be used to assign partial charges to each atom in the molecule. researchgate.net This information helps in understanding the molecule's polarity, dipole moment, and intermolecular interactions. researchgate.net For this compound, a charge distribution analysis would highlight the electronegativity differences between the nitrogen, carbon, bromine, and hydrogen atoms, providing insight into its electrostatic potential and interaction sites.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. upc.eduresearchgate.net

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt through bond rotations. ijpsr.com For a flexible molecule, identifying the most stable, low-energy conformations is crucial as they often dictate the molecule's biological activity and physical properties. ijpsr.comnih.gov

Force field methods, also known as molecular mechanics (MM), are a computationally efficient way to perform conformational searches. researchgate.net Instead of dealing with electrons and wavefunctions, these methods treat atoms as spheres and bonds as springs, using a set of parameters (the force field) to calculate the potential energy of a given conformation. upc.edu

For this compound, a systematic or random conformational search using a suitable force field (e.g., AMBER, CHARMM) would be performed. nih.govnih.gov This process generates thousands of possible conformations, and their energies are calculated and minimized to identify the most stable structures. upc.edu The results would reveal the preferred orientation of the amidine group relative to the brominated pyridine (B92270) ring.

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. epfl.ch By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movements and interactions of each particle over time, generating a trajectory that reveals the molecule's dynamic nature. epfl.chreadthedocs.io

An MD simulation of this compound, typically performed using a force field, would allow for the exploration of its conformational landscape in a simulated environment (e.g., in a solvent like water). nih.gov These simulations can:

Reveal Conformational Flexibility: Show how the molecule transitions between different conformations over time. readthedocs.io

Simulate Interactions: Model how the molecule interacts with solvent molecules or potential biological targets.

Calculate Thermodynamic Properties: Provide estimates of properties like free energy.

Enhanced sampling techniques can be combined with MD simulations to more efficiently explore complex energy landscapes and overcome energy barriers between different conformational states. livecomsjournal.org

Reaction Pathway and Transition State Analysis

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface, researchers can predict reaction pathways, identify transition states, and calculate the energy barriers that govern reaction rates. rsc.orgnih.gov This information is crucial for understanding how a molecule like this compound might behave in a chemical transformation.

Prediction of Reaction Mechanisms and Energy Barriers

The prediction of reaction mechanisms is a significant challenge in computational chemistry due to the vast complexity of chemical space. rsc.org A common strategy involves identifying the most plausible pathways by which reactants can transform into products. rsc.org This process often begins by mapping out the stationary points on the potential energy surface, which include the initial reactants, the final products, and any intermediate structures. smu.edu The transition state, representing the highest energy point along the most favorable reaction path, is of particular interest as it dictates the rate of the reaction. beilstein-journals.org

The energy barrier, or activation energy, is the energy difference between the reactants and the transition state. nih.gov Accurately calculating this barrier is essential for predicting reaction rates. faccts.de Various computational methods, from density functional theory (DFT) to more advanced techniques, are employed to estimate these barriers. nih.govfaccts.de It's important to note that thermal effects can significantly influence the free energy barrier of a reaction. nih.gov For instance, what might be a significant barrier at the potential energy level could be substantially lower when thermal contributions are considered. nih.gov

Machine learning models are also emerging as a tool to rapidly estimate reaction energy barriers for large numbers of reactions, which can be particularly useful in screening for promising chemical transformations. yorku.ca

Identification of Key Intermediates

Along a reaction pathway, molecules may pass through one or more intermediate states. These are local energy minima that are more stable than the transition states but less stable than the final products. smu.edu Identifying these key intermediates is crucial for a complete understanding of the reaction mechanism. smu.edu

Intermolecular Interactions and Molecular Recognition Studies

The way a molecule interacts with its environment and other molecules is fundamental to its chemical and biological activity. Computational methods are instrumental in studying these non-covalent interactions, which include hydrogen bonding and halogen bonding.

Prediction of Binding Modes with Chemical Scaffolds (e.g., through molecular docking methodologies, focusing on binding energetics and structural interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. europeanreview.orgnanobioletters.com This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, often a protein. europeanreview.orgnanobioletters.comdovepress.com

The process involves sampling different conformations and orientations of the ligand within the binding site of the receptor and then using a scoring function to estimate the binding affinity for each pose. nih.gov The pose with the lowest binding energy is typically considered the most likely binding mode. dovepress.com The binding energy is a key metric, with lower values indicating a more favorable interaction. europeanreview.orgdovepress.com

Docking studies can reveal crucial details about the structural interactions between the ligand and the receptor, such as which amino acid residues are involved in the binding. nih.govnih.gov This information can guide the design of new molecules with improved affinity and selectivity. nih.gov

Table 1: Example Molecular Docking Results

| Ligand | Receptor | Binding Energy (kcal/mol) | Key Interacting Residues |

| Compound A | Protein X | -8.5 | Tyr12, Phe45, Asn101 |

| Compound B | Protein X | -7.2 | Tyr12, Leu50, Ser99 |

| Compound C | Protein Y | -9.1 | Trp84, Val130, Gln152 |

This table presents hypothetical data to illustrate the type of information obtained from molecular docking studies. The values are not based on actual experimental results for this compound.

Hydrogen Bonding Networks and Halogen Bonding Interactions

Hydrogen Bonding: Hydrogen bonds are a crucial type of intermolecular interaction where a hydrogen atom is shared between two electronegative atoms, such as oxygen or nitrogen. libretexts.org These bonds play a significant role in the structure and function of biological macromolecules like proteins and DNA. libretexts.orgnih.gov In the context of a molecule like this compound, the nitrogen atoms of the picolinimidamide (B1582038) group could act as hydrogen bond acceptors, while the amide hydrogen could act as a hydrogen bond donor. The formation of hydrogen bonding networks, involving multiple hydrogen bonds, can significantly contribute to the stability of a ligand-receptor complex. springernature.comresearchgate.net

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom (in this case, bromine) acts as an electrophilic species, interacting with a nucleophilic site such as a lone pair on a nitrogen or oxygen atom. mdpi.combeilstein-journals.org The presence of an electron-withdrawing group on the halogen-bearing ring can enhance the strength of this interaction. mdpi.com The bromine atom in this compound has the potential to form halogen bonds, which can be a significant factor in its molecular recognition properties. mdpi.comrsc.org Studies have shown that halogen bonds can be comparable in strength to hydrogen bonds and are increasingly recognized for their importance in ligand-protein binding. nih.gov

Role As a Chemical Building Block and Ligand in Advanced Synthetic Chemistry

Precursor in the Synthesis of Complex Organic Molecules and Heterocycles

As a readily available chemical entity, 4-Bromopicolinimidamide serves as a valuable starting material for the synthesis of more elaborate chemical structures. Its bifunctional nature, possessing both a reactive bromine atom and a nucleophilic imidamide group, allows for a variety of chemical transformations.

Construction of Diverse Picoline-Containing Scaffolds

The picoline framework is a common motif in many biologically active compounds and functional materials. This compound provides a convenient entry point for the synthesis of a wide array of picoline-containing scaffolds. The bromine atom at the 4-position of the pyridine (B92270) ring is particularly amenable to a range of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the introduction of various substituents, including alkyl, aryl, and alkynyl groups, thereby facilitating the creation of a diverse library of picoline derivatives.

Furthermore, the imidamide group can participate in cyclization reactions to form various heterocyclic systems. For instance, it can react with difunctional reagents to construct fused ring systems or serve as a precursor to other functional groups through hydrolysis or reduction.

Applications in the Synthesis of Natural Product Analogues (Focus on synthetic methodology, not biological activity)

The synthesis of analogues of natural products is a crucial aspect of medicinal chemistry, allowing for the exploration of structure-activity relationships. While direct applications of this compound in the total synthesis of natural products are not yet widely reported, its potential as a key building block for the synthesis of natural product analogues is significant. The ability to functionalize the picoline ring at the 4-position, combined with the reactivity of the imidamide group, provides a strategic advantage in the modular assembly of complex molecular structures that mimic the core scaffolds of natural products. For example, the picoline unit is a substructure in various alkaloids and other biologically relevant molecules. Methodologies developed for the derivatization of this compound could be readily adapted to the synthesis of analogues of these natural products.

Applications in Catalysis and Coordination Chemistry

The nitrogen atoms of the pyridine ring and the imidamide group in this compound make it an excellent candidate for use as a ligand in coordination chemistry. The resulting metal complexes can exhibit interesting catalytic properties.

Design and Synthesis of this compound-Based Ligands

The synthesis of ligands derived from this compound can be achieved through modification of the imidamide group or by substitution at the bromine position. For example, the imidamide nitrogen atoms can be functionalized with various organic groups to tune the steric and electronic properties of the resulting ligand. The bromine atom can be replaced with other donor groups, such as phosphines or other heterocycles, to create multidentate ligands. This flexibility allows for the rational design of ligands with specific coordination preferences and catalytic activities.

Exploration of its Role in Homogeneous and Heterogeneous Catalysis

While the exploration of this compound in catalysis is still in its early stages, the potential applications are broad. Metal complexes bearing ligands derived from this compound could be effective catalysts for a variety of organic transformations. In homogeneous catalysis, these complexes could be utilized in cross-coupling reactions, hydrogenations, and oxidations. The ability to tune the ligand structure would allow for the optimization of catalyst performance in terms of activity, selectivity, and stability.

For heterogeneous catalysis, this compound-based ligands could be immobilized on solid supports, such as polymers or silica (B1680970) gel. This would facilitate catalyst recovery and reuse, which is a key advantage in industrial processes. The porous nature of some supports could also lead to size- and shape-selective catalysis.

Investigation of Metal-Ligand Interactions and Complex Formation

The coordination behavior of this compound and its derivatives with various metal ions is a subject of ongoing research. The pyridine nitrogen and the imidamide group can coordinate to a metal center in a variety of modes, including monodentate, bidentate, and bridging fashions. The nature of the metal-ligand interactions can be studied using a range of spectroscopic and crystallographic techniques. Understanding these interactions is crucial for predicting the geometry and reactivity of the resulting metal complexes and for the rational design of new catalysts.

Development of New Synthetic Methodologies Utilizing this compound

Leveraging the Orthogonality of the Bromine and Imidamide Functionalities

The concept of orthogonal reactivity is central to the synthetic utility of this compound. This principle refers to the ability to selectively react one functional group in the presence of the other under a specific set of reaction conditions. The distinct electronic properties and reactivity patterns of the bromo and imidamide groups allow for their sequential and controlled manipulation.

The bromine atom at the 4-position of the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. By analogy with other bromopyridine derivatives, this compound is expected to readily participate in a variety of such transformations.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Potential Product |

| Suzuki-Miyaura Coupling | Aryl or alkyl boronic acids/esters | 4-Aryl/alkyl-picolinimidamide |

| Sonogashira Coupling | Terminal alkynes | 4-Alkynyl-picolinimidamide |

| Buchwald-Hartwig Amination | Amines | 4-Amino-picolinimidamide |

| Heck Coupling | Alkenes | 4-Alkenyl-picolinimidamide |

| Stille Coupling | Organostannanes | 4-Aryl/alkenyl-picolinimidamide |

The imidamide functionality, on the other hand, is generally stable under the conditions typically employed for these palladium-catalyzed reactions. This allows for the selective modification of the pyridine core at the 4-position while leaving the imidamide group intact for subsequent transformations.

Conversely, the imidamide group can be selectively engaged in reactions without affecting the bromine atom. For instance, the basic nitrogen atoms of the imidamide can be protonated or can coordinate to a metal center. The imidamide can also participate in cyclization reactions to form various heterocyclic systems. The synthesis of the imidamide functionality itself is often achieved through methods like the Pinner reaction, starting from the corresponding nitrile, 4-bromopicolinonitrile. nrochemistry.comwikipedia.org This reaction involves the treatment of the nitrile with an alcohol in the presence of an acid catalyst to form an imino ester, which is then converted to the amidine upon treatment with ammonia (B1221849). nrochemistry.comwikipedia.org

This orthogonal reactivity allows for a modular approach to the synthesis of complex molecules. One could envision a synthetic sequence where the bromine atom is first replaced via a cross-coupling reaction, followed by a reaction involving the imidamide group, or vice versa. This stepwise functionalization provides precise control over the final molecular architecture.

Multi-Component Reactions Incorporating the Compound

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex products from three or more starting materials in a single synthetic operation. mdpi.com The structural features of this compound make it a promising candidate for the design of novel MCRs.

The imidamide moiety can act as a key component in MCRs that lead to the formation of nitrogen-containing heterocycles. For example, amidines are known to participate in reactions that form pyrimidines, imidazoles, or triazines. mdpi.combeilstein-journals.org It is conceivable that this compound could be employed in such MCRs, where the resulting product would retain the bromo-substituent, allowing for further diversification through subsequent cross-coupling reactions.

One potential application could be in a Biginelli-type reaction or a related MCR. In a classical Biginelli reaction, an aldehyde, a β-ketoester, and urea (B33335) or a urea derivative react to form a dihydropyrimidinone. By substituting the urea component with this compound, it might be possible to synthesize novel pyridyl-substituted pyrimidine (B1678525) derivatives.

Table 2: Hypothetical Multicomponent Reaction Involving this compound

| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 (this compound) | Potential Product |

| Biginelli-like | Aldehyde | β-Dicarbonyl compound | This compound | Pyridyl-substituted dihydropyrimidinone |

| Imidazole Synthesis | α-Diketone | Aldehyde | This compound | 4-Bromo-2-(imidazolyl)pyridine |

| Triazine Synthesis | Dicarbonyl compound | Amine | This compound | Pyridyl-substituted triazine |

Furthermore, the pyridine nitrogen and the imidamide group could cooperatively participate in MCRs. The ability of the picolinimidamide (B1582038) scaffold to act as a bidentate ligand could be exploited to pre-organize the reactants around a metal center, thereby facilitating a subsequent multicomponent coupling. This approach, known as metal-templated MCR, could lead to the efficient construction of complex, polycyclic architectures.

The development of new synthetic methodologies based on this compound is an active area of research. The unique combination of a reactive bromine atom and a versatile imidamide group provides a rich platform for the discovery of novel transformations and the synthesis of a diverse range of functional molecules.

Future Research Directions and Outlook

Exploration of Novel Synthetic Routes to Access Undiscovered Derivatives

The development of novel synthetic routes to access a wider range of 4-Bromopicolinimidamide derivatives is a fundamental prerequisite for exploring its chemical potential. Future research could focus on diversifying the substituents on the pyridine (B92270) ring and the imidamide functional group.

One promising approach involves leveraging the reactivity of the bromine atom at the 4-position of the pyridine ring. This position is susceptible to various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. These methods would allow for the introduction of a wide array of aryl, heteroaryl, and amino moieties, thereby creating a library of novel derivatives. The synthesis of related N-methyl-4-phenoxypicolinamide derivatives has demonstrated the feasibility of such substitutions on the picolinamide (B142947) scaffold.

Furthermore, modifications of the imidamide group could be explored. This could involve N-alkylation or N-arylation of the imidamide nitrogen atoms, or the development of new methods for the direct formation of the imidamide group from the corresponding nitrile or amide precursors under milder conditions. The synthesis of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, which involves the reaction of a picolinic acid derivative with an amine, provides a template for such synthetic strategies. nih.gov

| Synthetic Strategy | Potential Derivatives |